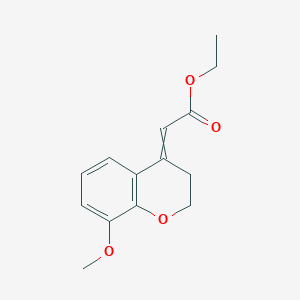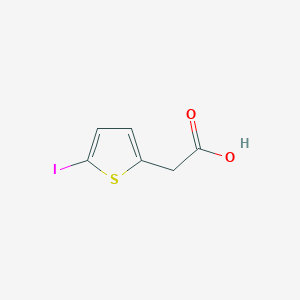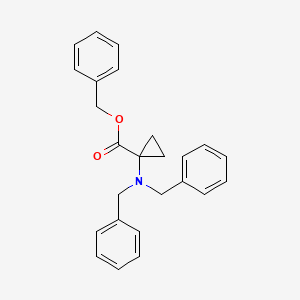
4-(2,3-dihydro-1H-inden-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1H-inden-2-yl)phenol is an organic compound with the molecular formula C15H14O It features a phenol group attached to a 2,3-dihydro-1H-inden-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)phenol typically involves the reaction of 2,3-dihydro-1H-indene with phenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 2,3-dihydro-1H-indene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1H-inden-2-yl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with specific receptors and pathways, influencing biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-indene: A precursor in the synthesis of 4-(2,3-dihydro-1H-inden-2-yl)phenol.
Phenol: Shares the phenol functional group and undergoes similar chemical reactions.
Indole derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to its combination of the indene and phenol moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1H-inden-2-yl)phenol |
InChI |
InChI=1S/C15H14O/c16-15-7-5-11(6-8-15)14-9-12-3-1-2-4-13(12)10-14/h1-8,14,16H,9-10H2 |
InChI-Schlüssel |
ASSITNNVHMOMBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)

![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)

![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one](/img/structure/B13871506.png)



